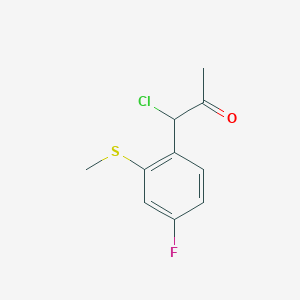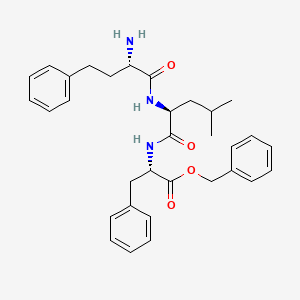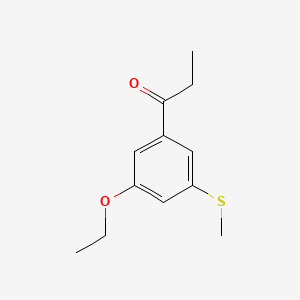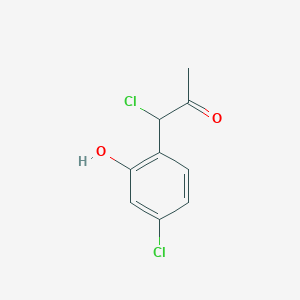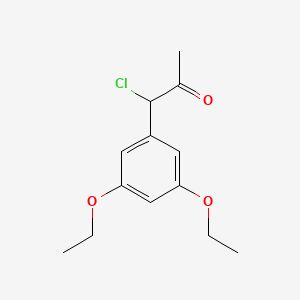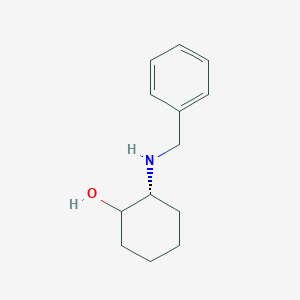![molecular formula C10H13Cl2NO3S B14051752 (1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely used in organic synthesis. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound has the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine typically involves the reaction of camphor derivatives with sulfonyl chlorides and subsequent oxidation. One common method includes the reaction of camphor with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide. The final step involves the oxidation of the sulfonamide to form the oxaziridine ring .
Industrial Production Methods: Industrial production methods for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is known for its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include alkenes, sulfides, and amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of solvents such as dichloromethane or chloroform .
Major Products Formed: The major products formed from reactions with (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include epoxides, sulfoxides, and N-oxides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Wissenschaftliche Forschungsanwendungen
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research. In chemistry, it is used as a chiral oxidizing agent to introduce oxygen atoms into various substrates with high enantioselectivity. In biology, it is used to study oxidative stress and its effects on biological systems. In medicine, it is used in the synthesis of chiral drugs and other bioactive compounds. In industry, it is used in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine involves the transfer of an oxygen atom to a substrate. The oxaziridine ring is highly strained, making it a reactive species that readily transfers oxygen to nucleophilic substrates. This reaction is facilitated by the electron-withdrawing effects of the dichlorocamphoryl and sulfonyl groups, which stabilize the transition state and increase the reactivity of the oxaziridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine include other oxaziridines such as (−)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine and (10-Camphorsulfonyl)oxaziridine. These compounds also function as chiral oxidizing agents but differ in their enantioselectivity and reactivity. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is unique in its high enantioselectivity and efficiency in transferring oxygen atoms to various substrates .
Eigenschaften
Molekularformel |
C10H13Cl2NO3S |
|---|---|
Molekulargewicht |
298.19 g/mol |
IUPAC-Name |
(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6?,8-,10+,13?/m0/s1 |
InChI-Schlüssel |
HAMBQYFZDBYWHU-PIPJVXBOSA-N |
Isomerische SMILES |
CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C |
Kanonische SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




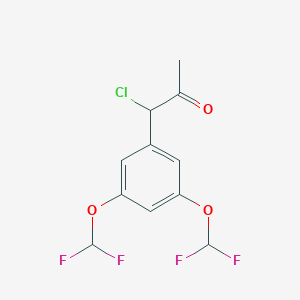

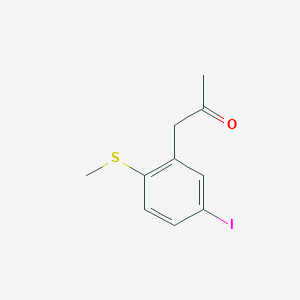

![n-(6-Ethoxybenzo[d]thiazol-2-yl)-1h-imidazole-1-carbothioamide](/img/structure/B14051706.png)
![4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
